Ethyl 4-[2-methoxyethyl-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]amino]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[2-methoxyethyl-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]amino]piperidine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-methoxyethyl-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]amino]piperidine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of the methoxyphenyl and methoxyethyl groups. The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-methoxyethyl-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-[2-methoxyethyl-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]amino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-methoxyethyl-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Ethyl 4-[2-methoxyethyl-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]amino]piperidine-1-carboxylate can be compared with similar compounds such as:
1-(2-Methoxyethyl)piperazine: This compound has a similar piperidine ring structure but lacks the methoxyphenyl and carboxylate groups.
2-Methoxyethyl acetate: This compound contains the methoxyethyl group but has a different overall structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[2-methoxyethyl-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41N3O4/c1-4-32-25(29)27-15-11-23(12-16-27)28(17-18-30-2)19-21-9-13-26(14-10-21)20-22-7-5-6-8-24(22)31-3/h5-8,21,23H,4,9-20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGZXYGMNXVBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N(CCOC)CC2CCN(CC2)CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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